Neodecanoic acid, barium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

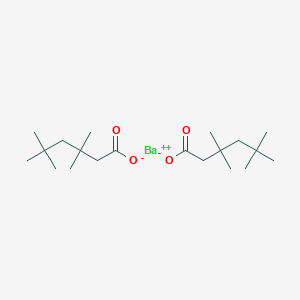

Neodecanoic acid, barium salt, also known as barium neodecanoate, is a chemical compound formed by the reaction of neodecanoic acid with barium. Neodecanoic acid itself is a mixture of carboxylic acids with the common structural formula C10H20O2. The barium salt of neodecanoic acid is typically used in various industrial applications due to its unique properties, such as thermal stability and resistance to oxidation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, barium salt involves the neutralization of neodecanoic acid with a barium base, such as barium hydroxide or barium carbonate. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure complete reaction and formation of the salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products.

Análisis De Reacciones Químicas

Types of Reactions: Neodecanoic acid, barium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form barium salts of higher oxidation state carboxylic acids.

Reduction: Reduction reactions can convert the barium salt back to neodecanoic acid or other reduced forms.

Substitution: The barium ion can be replaced by other metal ions through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ion-exchange reactions often use solutions of other metal salts, such as sodium chloride or calcium chloride.

Major Products Formed:

Oxidation: Higher oxidation state barium carboxylates.

Reduction: Neodecanoic acid or its derivatives.

Substitution: Salts of other metals, such as sodium neodecanoate or calcium neodecanoate.

Aplicaciones Científicas De Investigación

Industrial Applications

Neodecanoic acid, barium salt is utilized in several key areas:

Corrosion Inhibitors

- Application : Used in rust preventives for temporary corrosion protection during metalworking processes.

- Effectiveness : Forms barrier films that effectively keep moisture away from metal surfaces, significantly reducing corrosion rates.

- Duration : Provides corrosion protection for weeks to months post-application.

Hydrometallurgy

- Application : Serves as an extractant for non-ferrous metals such as zinc (Zn), nickel (Ni), and copper (Cu).

- Concentration Levels : Typically diluted to concentrations of 7.5%, 15%, and 30% (v/v).

- Performance : High recovery rates are observed, indicating its efficacy in metal recovery processes.

Paint and Coatings Technology

- Role : Acts as a drier in paint formulations, accelerating the drying process.

- Impact : Reduces drying time significantly, enhancing production efficiency.

Lubricants

- Function : Used as a lubricant additive to improve lubrication properties.

- Benefits : Reduces friction and wear in mechanical systems, extending the lifespan of components.

Emulsifying and Dispersing Agents

- Use : Employed in the production of emulsions and dispersions.

- Stability : Enhances the stability of emulsions by reducing surface tension.

Polymer Chemistry

- Synthesis Role : Involved in the synthesis of epoxy resins, acting as a reactant in producing 2,3-epoxypropyl neodecanoate.

- Process : Mixed with neodecanoic acid under controlled conditions to initiate reactions.

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Corrosion Inhibitors | Rust preventives for metalworking | Long-lasting protection |

| Hydrometallurgy | Extractant for Zn, Ni, Cu | High recovery rates |

| Paint and Coatings | Drier for paints | Reduced drying time |

| Lubricants | Additive to improve lubrication | Lower friction and wear |

| Emulsifying Agents | Stabilizes emulsions | Enhanced stability |

| Polymer Chemistry | Reactant in epoxy resin synthesis | Improved material properties |

Case Studies

-

Corrosion Protection in Metalworking

- In a study on the effectiveness of barium neodecanoate as a rust preventive, it was demonstrated that films applied post-machining significantly reduced corrosion rates compared to untreated surfaces, showcasing its practical application in industrial settings.

-

Metal Recovery Efficiency

- A research project evaluated the extraction efficiency of this compound for recovering copper from aqueous solutions. Results indicated that at a concentration of 15% (v/v), the recovery rate exceeded 90%, confirming its suitability as an extractant in hydrometallurgical processes.

-

Paint Drying Time Reduction

- A comparative analysis was conducted on paint formulations with and without barium neodecanoate. The study found that incorporating this compound reduced drying times by up to 40%, leading to increased throughput in manufacturing environments.

Mecanismo De Acción

The mechanism by which neodecanoic acid, barium salt exerts its effects is primarily through its interaction with other chemical species. The barium ion can coordinate with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with cellular components, stabilizing structures and potentially affecting cellular processes.

Comparación Con Compuestos Similares

- Neopentanoic acid, barium salt

- Versatic acid, barium salt

- 2,2,3,5-Tetramethylhexanoic acid, barium salt

Comparison: Neodecanoic acid, barium salt is unique due to its specific structural features and the presence of multiple alkyl groups, which impart high steric hindrance. This results in excellent thermal and hydrolytic stability compared to similar compounds. Additionally, its resistance to oxidation and chemical stability make it a preferred choice in various industrial applications.

Actividad Biológica

Neodecanoic acid, barium salt (CAS Number: 55172-98-0) is an organometallic compound derived from neodecanoic acid, a branched-chain fatty acid. This compound has garnered attention for its diverse industrial applications, particularly in corrosion prevention and metal extraction processes. However, its biological activity and potential health implications remain less explored. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by its white solid or clear liquid form and has a molecular weight of approximately 479.8 g/mol. The compound exhibits solubility and stability in various environments, making it suitable for industrial applications such as rust prevention films and metal extraction processes.

Comparison with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Neodecanoic Acid | C10H20O2 | Parent compound; branched-chain fatty acid |

| Barium Stearate | C36H70BaO4 | Commonly used as a lubricant |

| Calcium Neodecanoate | C10H20CaO2 | Similar structure; different metal ion |

| Barium Palmitate | C32H64BaO4 | Different fatty chain length; used in plastics |

Toxicological Profile

The biological activity of this compound is not extensively documented in literature. However, its toxicity profile can be inferred from studies on related compounds and metal salts. Barium compounds generally exhibit low toxicity levels when ingested in small amounts; however, they can cause gastrointestinal disturbances and muscle paralysis at higher doses .

Case Studies

- Corrosion Protection Applications : this compound is primarily utilized in rust preventive formulations where it acts as a barrier to moisture. While these applications are beneficial for metal preservation, the long-term exposure effects on human health and the environment remain under-researched.

- Metal Recovery Processes : In hydrometallurgy, neodecanoic acid is employed as an extractant for non-ferrous metals such as zinc and nickel. Studies indicate that while the compound enhances recovery efficiency, the implications of its residual presence in the environment post-extraction require further investigation.

Environmental Impact

The environmental impact of this compound has not been comprehensively studied. However, similar compounds have been flagged for potential ecological risks due to their persistence and bioaccumulation potential in aquatic systems .

Synthesis Methods

This compound can be synthesized through various methods that yield differing purity levels. The synthesis process often involves reacting neodecanoic acid with barium hydroxide or barium oxide under controlled conditions to ensure optimal yield.

Propiedades

Número CAS |

55172-98-0 |

|---|---|

Fórmula molecular |

C20H38BaO4 |

Peso molecular |

479.8 g/mol |

Nombre IUPAC |

barium(2+);2,2-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.Ba/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

Clave InChI |

CJLKLWVNWFVXOI-UHFFFAOYSA-L |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Ba+2] |

SMILES canónico |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ba+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.